molecular formula C17H15N5O4S B12187245 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12187245
M. Wt: 385.4 g/mol
InChI Key: GHHULOBDNFXDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide: is a complex organic compound that features a benzoxadiazole moiety linked to an indole structure via a sulfonylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Sulfonylation: The benzoxadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Linking to Indole: The sulfonylated benzoxadiazole is reacted with an ethylamine derivative to form the sulfonylaminoethyl chain.

    Coupling with Indole: Finally, the sulfonylaminoethyl chain is coupled with 1H-indole-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce sulfoxides or sulfides.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: The compound can be used as a fluorescent probe due to the benzoxadiazole moiety, which exhibits fluorescence properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The indole structure may also play a role in binding to biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to the presence of both the benzoxadiazole and indole moieties, which confer distinct chemical and biological properties. The combination of these two structures allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H15N5O4S/c23-17(14-10-11-4-1-2-5-12(11)20-14)18-8-9-19-27(24,25)15-7-3-6-13-16(15)22-26-21-13/h1-7,10,19-20H,8-9H2,(H,18,23)

InChI Key

GHHULOBDNFXDSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.